molecular formula C30H48O3 B12088513 3beta,16beta-Dihydroxyolean-12-en-28-al

3beta,16beta-Dihydroxyolean-12-en-28-al

Cat. No.: B12088513
M. Wt: 456.7 g/mol
InChI Key: KXPGLTQQRPXDSS-UHFFFAOYSA-N
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Description

3beta,16beta-Dihydroxyolean-12-en-28-al is a pentacyclic triterpenoid compound. It is a derivative of oleanane, a naturally occurring compound found in various plants. This compound is known for its unique structure, which includes two hydroxyl groups at the 3 and 16 positions and an aldehyde group at the 28 position. It is commonly found in grapes and olives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta,16beta-Dihydroxyolean-12-en-28-al typically involves the oxidation of erythrodiol, a naturally occurring triterpenoid. The primary hydroxy group at position 28 of erythrodiol is oxidized to form the corresponding aldehyde . The reaction conditions often include the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound can be achieved through the extraction and purification of erythrodiol from plant sources such as olives. The extracted erythrodiol is then subjected to controlled oxidation to yield the desired compound .

Chemical Reactions Analysis

Types of Reactions

3beta,16beta-Dihydroxyolean-12-en-28-al undergoes various chemical reactions, including:

    Oxidation: The aldehyde group at position 28 can be further oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The hydroxyl groups at positions 3 and 16 can undergo substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine for esterification reactions.

Major Products Formed

    Oxidation: Formation of 3beta,16beta-Dihydroxyolean-12-en-28-oic acid.

    Reduction: Formation of 3beta,16beta-Dihydroxyolean-12-en-28-ol.

    Substitution: Formation of esters or ethers depending on the substituent used.

Scientific Research Applications

3beta,16beta-Dihydroxyolean-12-en-28-al has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3beta,16beta-Dihydroxyolean-12-en-28-al involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to inflammation and oxidative stress. The compound can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it can scavenge free radicals, thereby reducing oxidative damage .

Comparison with Similar Compounds

Similar Compounds

    Oleanolic Acid: A closely related triterpenoid with a carboxylic acid group at position 28 instead of an aldehyde.

    Echinocystic Acid: Another triterpenoid with hydroxyl groups at positions 3 and 16 but with a carboxylic acid group at position 28.

    Maslinic Acid: Similar to oleanolic acid but with an additional hydroxyl group at position 2.

Uniqueness

3beta,16beta-Dihydroxyolean-12-en-28-al is unique due to its specific combination of functional groups, including the aldehyde group at position 28 and hydroxyl groups at positions 3 and 16. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

5,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbaldehyde

InChI

InChI=1S/C30H48O3/c1-25(2)14-15-30(18-31)20(16-25)19-8-9-22-27(5)12-11-23(32)26(3,4)21(27)10-13-28(22,6)29(19,7)17-24(30)33/h8,18,20-24,32-33H,9-17H2,1-7H3

InChI Key

KXPGLTQQRPXDSS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C=O)C

Origin of Product

United States

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